1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone
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Overview
Description
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminoacetophenone with an appropriate oxazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various complex molecules and as a building block for designing new compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone: A closely related compound with similar structural features and biological activities.
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: Another oxazole derivative with distinct biological activities.
Uniqueness
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[4-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-2-4-9(5-3-8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13) |
InChI Key |
GFANWJSTHYJHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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